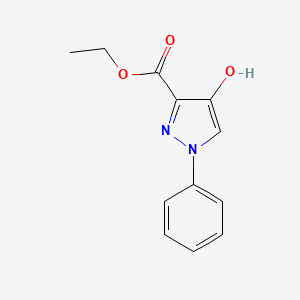

ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Description

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a hydroxyl (-OH) substituent at position 4, a phenyl group at position 1, and an ethyl ester at position 2. This compound belongs to a broader class of pyrazole carboxylates, which are studied for their diverse biological activities, including antibacterial, antifungal, and herbicidal properties .

Properties

IUPAC Name |

ethyl 4-hydroxy-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(15)8-14(13-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLMUSVXQPOEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286311 | |

| Record name | ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39683-24-4 | |

| Record name | MLS000736593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of 4-oxo-1-phenyl-1H-pyrazole-3-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Overview

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is recognized for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceutical agents, particularly those exhibiting anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The compound interacts with biological targets through hydrogen bonding and π-π interactions facilitated by its functional groups. Such interactions can modulate the activity of enzymes and receptors, leading to desired therapeutic outcomes.

Case Studies

- Antimicrobial Activity : A study demonstrated significant bactericidal effects against Staphylococcus species, indicating its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies revealed that this compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its utility as an anticancer agent.

Organic Synthesis

Role as a Building Block

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for further modifications, making it a versatile tool in synthetic chemistry.

Reactions Involving the Compound

- Oxidation : Hydroxyl groups can be oxidized to form carbonyl derivatives.

- Reduction : Esters can be reduced to alcohols.

- Substitution Reactions : The phenyl group can undergo electrophilic substitutions to introduce diverse functionalities.

Material Science

Potential Applications

Due to its unique structure, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is explored for developing new materials with specific electronic or optical properties. This includes applications in polymers and nanomaterials where pyrazole derivatives can enhance performance characteristics.

Agricultural Chemistry

Use in Agrochemicals

The compound is being investigated for its potential use in developing agrochemicals. Its biological activity may contribute to formulating effective pesticides or herbicides that are environmentally friendly.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural Modifications and Electronic Effects

The following table summarizes key structural differences and molecular properties of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and its analogues:

*Estimated based on methyl analogue () with adjustment for ethyl group.

Key Observations:

- Ester Variations : Replacing the ethyl ester with a methyl group (methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) reduces molecular weight by ~20 units, which may affect pharmacokinetic properties like diffusion rates .

- Electron-Withdrawing Groups : The sulfonyl group in and trifluoromethyl group in introduce strong electron-withdrawing effects, altering the pyrazole ring’s electronic structure and reactivity compared to the hydroxyl group in the target compound.

Biological Activity

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological targets, and potential therapeutic applications, supported by data tables and case studies.

Overview of Ethyl 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of compounds, which are known for their broad spectrum of biological activities. Pyrazoles have been extensively studied for their potential as enzyme inhibitors and their interactions with various biological macromolecules.

Target Interactions

Pyrazole derivatives, including ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, interact with multiple biological targets through various mechanisms. These include:

- Covalent Bonds : Formation of stable covalent bonds with target enzymes.

- Non-Covalent Interactions : Hydrogen bonding and hydrophobic interactions that stabilize the binding to target sites.

Biochemical Pathways

The compound impacts several biochemical pathways, contributing to its diverse pharmacological effects. Notably, it has been associated with:

- Antibacterial Activity : Inhibition of bacterial growth.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Anticancer Properties : Induction of apoptosis in cancer cells through various mechanisms .

Anticancer Activity

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has shown promising anticancer activity in several studies. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

The compound's mechanism involves the destabilization of microtubules, leading to apoptosis in cancer cells. Studies indicated that at concentrations as low as 1.0 μM, it could enhance caspase activity, a marker for apoptosis .

Anti-inflammatory Properties

Research has indicated that ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating inflammatory diseases.

Case Study: Anticancer Efficacy

In a recent study, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was evaluated alongside other pyrazole derivatives for their anticancer efficacy. The results showed that this compound significantly inhibited cell proliferation in vitro and induced apoptosis in treated cells. The study highlighted its potential use as a lead compound for developing new anticancer therapeutics .

Industrial Applications

Beyond its medicinal applications, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is also being explored for use in agrochemicals due to its herbicidal properties. Its ability to inhibit specific biological pathways in plants suggests potential applications in agricultural science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : The synthesis typically involves condensation reactions using precursors like substituted pyrazoles and esters. For optimization:

- Catalyst Selection : Use potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylacetamide) to improve reaction efficiency, as demonstrated in analogous pyrazole syntheses .

- Temperature Control : Maintain reflux conditions (e.g., 80°C) to accelerate cyclization while minimizing side reactions .

- Purification : Employ silica gel chromatography or recrystallization from ethanol to isolate the product and remove by-products (e.g., unreacted starting materials) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and ester group integrity. Compare experimental shifts with DFT-calculated values for validation .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement. Mercury software can visualize hydrogen bonding and π-π interactions in the crystal lattice .

- LC-MS : Verify molecular weight and purity (>95%) via high-resolution mass spectrometry .

Q. What are the key considerations for ensuring the stability of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate during storage and handling?

- Methodological Answer :

- Storage Conditions : Store in airtight containers at 0–8°C to prevent hydrolysis of the ester group .

- Handling Precautions : Avoid moisture and strong oxidizing agents. Use desiccants in storage environments .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict and validate the tautomeric equilibria of the pyrazole ring?

- Methodological Answer :

- Quantum Chemical Calculations : Perform reaction path searches using density functional theory (DFT) to model tautomerization pathways (e.g., keto-enol equilibria). Compare energy barriers with experimental kinetic data .

- Solid-State Analysis : Use Mercury to analyze hydrogen-bonding networks in crystallographic data, which can stabilize specific tautomers .

Q. What strategies should be employed to address discrepancies between observed and calculated NMR chemical shifts for this compound?

- Methodological Answer :

- Solvent Effects : Account for solvent polarity in computational models (e.g., using the IEFPCM solvent model in Gaussian) to improve shift predictions .

- Dynamic Effects : Incorporate molecular dynamics simulations to assess conformational flexibility, which may explain deviations in aromatic proton shifts .

Q. How can intermolecular interactions in the crystal lattice be systematically analyzed to understand solid-state behavior?

- Methodological Answer :

- Packing Analysis : Use Mercury’s Materials Module to identify dominant interactions (e.g., O–H···O hydrogen bonds, C–H···π contacts). Quantify interaction energies using Hirshfeld surface analysis .

- Thermal Stability : Correlate TGA/DSC data with crystallographic voids to assess how packing density influences decomposition temperatures .

Q. What experimental approaches are suitable for investigating the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Monitor ester hydrolysis rates via UV-Vis spectroscopy at controlled pH levels. Use buffer systems to isolate specific catalytic effects (e.g., acid vs. base catalysis) .

- Isotopic Labeling : Introduce O-labeled water to trace hydroxyl group exchange in alkaline conditions, analyzed via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.